molecular formula C9H5BrClNO B13045816 4-(2-Bromo-4-chlorophenyl)oxazole

4-(2-Bromo-4-chlorophenyl)oxazole

Cat. No.: B13045816
M. Wt: 258.50 g/mol
InChI Key: ZWTQUUBOMLAWAB-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-chlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine and a chlorine atom attached to the phenyl ring, making it a halogenated derivative of oxazole. The unique structure of this compound imparts specific chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-4-chlorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-4-chlorobenzoyl chloride with an amine to form an intermediate, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromo-4-chlorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl oxazoles, while oxidation and reduction can lead to different oxazole derivatives .

Scientific Research Applications

4-(2-Bromo-4-chlorophenyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenyl)oxazole involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring enhance its binding affinity to certain enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(2-Bromo-4-fluorophenyl)oxazole
  • 4-(2-Chloro-4-methylphenyl)oxazole
  • 4-(2-Iodo-4-chlorophenyl)oxazole

Comparison: 4-(2-Bromo-4-chlorophenyl)oxazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles. For instance, the bromine atom can participate in specific halogen bonding interactions that are not possible with fluorine or iodine .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

4-(2-bromo-4-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrClNO/c10-8-3-6(11)1-2-7(8)9-4-13-5-12-9/h1-5H

InChI Key

ZWTQUUBOMLAWAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=COC=N2

Origin of Product

United States

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